3-Methyl-2-methylenebutyraldehyde
Description
Properties
CAS No. |
4417-80-5 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
3-methyl-2-methylidenebutanal |
InChI |
InChI=1S/C6H10O/c1-5(2)6(3)4-7/h4-5H,3H2,1-2H3 |
InChI Key |
QOUVUDUTJPGJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
The reactivity and synthetic utility of 3-methyl-2-methylenebutyraldehyde (hereafter Compound 7d ) are best understood through direct comparison with structurally related α-substituted acroleins, such as:
- Methyl-substituted acrolein (7a)
- Benzyl-substituted acrolein (7b)
- n-Hexyl-substituted acrolein (7c)
Table 1: Reactivity Comparison in Aza-Michael Addition/Cyclization Reactions
| Compound | Substituent (R) | Reaction with Hydrazine 2a | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| 7a | Methyl | Successful | 88% | 8:1 |
| 7b | Benzyl | Successful | 85% | 9:1 |
| 7c | n-Hexyl | Successful | 99.6% | 5:1 |
| 7d | Isopropyl | No reaction | 0% | N/A |
Key Findings :
Steric Hindrance : Compound 7d failed to react with hydrazine 2a under identical conditions (room temperature, 7 days), whereas less hindered analogs (7a–7c) achieved high yields (83%–99.6%) and diastereoselectivity . The isopropyl group in 7d creates steric barriers that prevent nucleophilic attack in aza-Michael additions.
Substituent Flexibility : Linear substituents (e.g., n-hexyl in 7c) showed superior yields compared to bulkier benzyl or methyl groups, suggesting that chain flexibility mitigates steric effects to some extent .
Key Findings :
Universal Incompatibility of 7d: Compound 7d was again unreactive in the formation of isoxazolidinols, highlighting its incompatibility with substrates requiring accessible α,β-unsaturated carbonyl systems .
Reaction Scope : Other α-substituted acroleins (7a–7c) formed isoxazolidin-5-ones efficiently, underscoring the broad applicability of these compounds in heterocycle synthesis.
Preparation Methods
Molecular Characteristics
The IUPAC name for 3-methyl-2-methylenebutyraldehyde is 3-methyl-2-methylidenebutanal , with the SMILES notation CC(C)C(=C)C=O. Its structure features a conjugated system between the methylidene group and the carbonyl, which may influence reactivity during synthesis. The compound’s molecular weight is 98.14 g/mol, and it is classified as a peroxide-forming chemical (Class D*), necessitating careful handling to avoid polymerization or decomposition.
Stability and Reactivity
As a peroxide-forming compound, this compound requires stabilization under inert atmospheres and low-temperature storage. Its α,β-unsaturated aldehyde structure predisposes it to Michael additions, Diels-Alder reactions, and polymerization, complicating isolation and purification.
Isomerization of Precursor Aldehydes
Isomerization of 3-Methyl-3-buten-1-al
A key patent (US4192820A) describes the synthesis of 3-methyl-2-buten-1-al (prenyl aldehyde) via acid- or base-catalyzed isomerization of 3-methyl-3-buten-1-al. Although this method targets a structurally similar aldehyde, it provides a framework for adapting conditions to this compound:
Reaction Conditions:
-
Catalysts: Strong acids (e.g., H₂SO₄) or bases (e.g., tri-n-butylamine).
-
Temperature: 50–250°C (optimal: 130–220°C).
-
Residence Time: 10 seconds to 300 minutes.
-
Solvents: Water or organic solvents (e.g., 3-methyl-3-buten-1-ol).
Example Protocol:
-
Base-Catalyzed Isomerization:
Key Outcomes:
Challenges in Adapting Isomerization
The structural difference between 3-methyl-2-buten-1-al and this compound lies in the position and saturation of substituents. Isomerizing precursors for the latter would require tailored catalysts and temperature control to prevent cyclization or side reactions.
Alternative Synthetic Routes
Oxidative Methods
Ozonolysis or selective oxidation of dienes may generate α,β-unsaturated aldehydes. For example, ozonolysis of 2-methyl-1,3-pentadiene could yield this compound, though such routes remain hypothetical without experimental data.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structural integrity of 3-Methyl-2-methylenebutyraldehyde?
- Methodological Answer : Gas chromatography (GC) with a purity threshold >95% is standard for initial quality assessment, as demonstrated for structurally similar aldehydes like 2-Methylbutyraldehyde . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and UV-Vis spectroscopy (e.g., at 270 nm, as used for aldehyde derivatives in pharmaceutical analysis) . High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks.
Q. How should this compound be stored to prevent degradation during long-term experiments?
- Methodological Answer : Store in airtight, light-protected containers at 2–8°C, as recommended for labile aldehydes like 3-Ethynylbenzaldehyde to avoid polymerization or oxidation. Include desiccants to mitigate moisture-induced side reactions . Stability testing under varying temperatures (e.g., accelerated aging at 25°C vs. 4°C) is advised to establish shelf-life parameters.
Q. What synthetic routes are feasible for this compound, and how can side products be minimized?
- Methodological Answer : While direct synthetic protocols for this compound are not explicitly documented, analogous pathways (e.g., Claisen-Schmidt condensation or oxidation of allylic alcohols) can be adapted. Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst systems (e.g., acidic/basic conditions) to suppress byproducts like dimerized aldehydes. Impurity profiling using GC-MS, as applied to 3-Methylbenzaldehyde derivatives, is critical .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the reactivity of this compound in polar vs. nonpolar solvents?
- Methodological Answer : Conduct kinetic studies using stopped-flow techniques to measure reaction rates in solvents like DMSO, THF, and hexane. Compare activation energies (via Arrhenius plots) and solvent polarity indices. For example, in related aldehydes, hydrogen-bonding solvents accelerate nucleophilic additions but may stabilize intermediates differently . Statistical tools (e.g., multivariate regression) can isolate solvent effects from steric/electronic factors.
Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?
- Methodological Answer : Employ directing groups (e.g., boronates) to steer electrophilic attacks toward the methylene moiety. Computational modeling (DFT or MD simulations) predicts reactive sites by analyzing electron density maps. Experimental validation via X-ray crystallography of intermediates, as applied to 4-(3-Methylpyridin-2-yl)benzaldehyde derivatives, provides structural insights .
Q. How can transient intermediates in the oxidation of this compound be trapped and characterized?
- Methodological Answer : Use cryogenic trapping (-78°C) in inert matrices (e.g., argon) combined with in-situ FTIR spectroscopy. For short-lived species, time-resolved electron paramagnetic resonance (EPR) identifies radical intermediates. Reference studies on 3-Ethynylbenzaldehyde oxidation pathways to design quenching protocols .
Data Contradiction and Reproducibility
Q. Why do catalytic efficiency reports for this compound synthesis vary across studies?
- Methodological Answer : Discrepancies often arise from unaccounted variables like trace moisture or oxygen. Implement rigorous inert-atmosphere techniques (Schlenk line, glovebox) and standardize catalyst pre-activation (e.g., thermal or chemical reduction). Cross-validate results using multiple analytical platforms (e.g., GC, HPLC) to ensure reproducibility .
Safety and Handling Protocols
Q. What safety measures are critical when handling this compound in high-throughput screenings?
- Methodological Answer : Follow protocols for structurally similar aldehydes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
